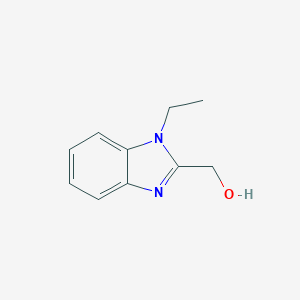

(1-ethyl-1H-benzimidazol-2-yl)methanol

Description

Significance of the Benzimidazole (B57391) Core in Medicinal Chemistry and Materials Science

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a privileged structure in the fields of medicinal chemistry and materials science. nih.gov Its structural similarity to naturally occurring purines allows it to readily interact with various biological macromolecules, making it a cornerstone in drug discovery. nih.gov

In medicinal chemistry, the benzimidazole nucleus is a key component in a wide array of therapeutic agents. researchgate.net Derivatives of this core structure have demonstrated a remarkable diversity of pharmacological activities, including:

Antimicrobial Properties: Benzimidazole-containing compounds have shown potent activity against a broad spectrum of microbes, including bacteria and fungi. nih.govresearchgate.net

Anthelmintic Activity: Several widely-used anti-parasitic drugs for treating worm infections in both humans and animals are based on the benzimidazole structure. nih.gov

Antiviral Effects: The scaffold is integral to the development of agents that combat various viral infections. nih.govresearchgate.net

Anticancer Activity: Researchers have successfully designed benzimidazole derivatives that exhibit cytotoxic effects against various cancer cell lines. nih.gov

Anti-inflammatory and Analgesic Properties: The benzimidazole fragment is a common structural feature in compounds developed for their anti-inflammatory and pain-relieving effects. nih.gov

Other Therapeutic Applications: The versatility of the benzimidazole core has led to its incorporation into drugs for conditions such as ulcers, hypertension, and diabetes. researchgate.netnih.gov

In the realm of materials science, the benzimidazole unit is prized for its excellent thermal stability and electron-transporting capabilities. These properties make benzimidazole derivatives highly valuable as intermediates in the synthesis of advanced materials, particularly for organic light-emitting diodes (OLEDs) and other organic semiconductors. nih.gov

Scope of Academic Inquiry into (1-ethyl-1H-benzimidazol-2-yl)methanol Derivatives

The compound this compound, with a molecular weight of 176.22 g/mol , serves as a key starting material and intermediate in the synthesis of a diverse range of derivatives. cymitquimica.com Academic research has focused on leveraging this molecule to create novel compounds with tailored biological activities.

The synthesis of the parent compound and its analogues, such as (1H-benzimidazol-2-yl)methanol, is often achieved through the condensation reaction of o-phenylenediamine (B120857) with a suitable carboxylic acid, like glycolic acid, following procedures based on the Phillips condensation method. nih.govbanglajol.info Once synthesized, the hydroxyl group of the methanol (B129727) moiety provides a reactive site for further chemical modifications.

Researchers have explored several synthetic pathways to create derivatives, including:

Oxidation: The methanol group can be oxidized to form the corresponding benzimidazole-2-carboxylic acids. nih.gov

Chlorination: Reaction with agents like thionyl chloride converts the hydroxyl group into a chloromethyl group, yielding 2-(chloromethyl)-1H-benzimidazole derivatives. nih.gov

N-Alkylation: The nitrogen atom on the imidazole ring can be further alkylated to produce N-substituted derivatives. nih.gov

These synthetic strategies have led to the creation of libraries of novel benzimidazole derivatives, which have been subjected to extensive biological evaluation. For instance, studies have investigated the antimicrobial potential of derivatives of (1H-benzimidazol-2-yl)methanol, with some compounds showing activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another area of active research involves the synthesis of 1H-benzimidazol-2-yl hydrazones, which have demonstrated promising anthelmintic and antioxidant properties. nih.gov The exploration of these derivatives highlights the significant role of this compound as a versatile building block in the ongoing quest for new therapeutic agents. researchgate.net

Properties

IUPAC Name |

(1-ethylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-12-9-6-4-3-5-8(9)11-10(12)7-13/h3-6,13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMCFIDLEKUBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355407 | |

| Record name | (1-ethyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21269-78-3 | |

| Record name | (1-ethyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Ethyl-1H-benzimidazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 1 Ethyl 1h Benzimidazol 2 Yl Methanol and Its Analogs

Established Synthetic Pathways for Benzimidazole-2-yl Methanol (B129727) Scaffolds

The foundational step in the synthesis of (1-ethyl-1H-benzimidazol-2-yl)methanol involves the creation of the benzimidazole-2-yl methanol core. This is primarily achieved through condensation reactions, a cornerstone of benzimidazole (B57391) synthesis.

Condensation Reactions of o-Phenylenediamines with Carboxylic Acids

A prevalent and high-yielding method for the synthesis of 1H-benzimidazol-2-ylmethanol involves the condensation of o-phenylenediamine (B120857) with glycolic acid. This reaction is typically carried out under reflux conditions in a suitable solvent. The process results in the formation of the desired benzimidazole derivative. Following the condensation, the reaction mixture is generally diluted with water and neutralized to precipitate the crude product, which can then be purified by techniques such as column chromatography.

Another approach involves the condensation of o-phenylenediamine with various carboxylic acids or their derivatives. For instance, reacting o-phenylenediamine with L-lactic acid in an aqueous solution of hydrochloric acid produces 2-(1-hydroxyethyl)benzimidazole. The reaction is typically followed by cooling and pH adjustment to induce precipitation of the product. This method is noted for its mild reaction conditions and high, stable yields.

Microwave-assisted synthesis has also been employed to accelerate the condensation of o-phenylenediamines with aldehydes, offering a green and efficient alternative to conventional heating. Acetic acid can be used to promote this condensation, leading to the formation of 2-aryl-1-(arylmethyl)-1H-benzimidazoles.

Derivatization from Precursor Benzimidazole Compounds

An alternative strategy for obtaining the benzimidazole-2-yl methanol scaffold is through the derivatization of pre-existing benzimidazole compounds. A key precursor for this approach is 2-(chloromethyl)-1H-benzimidazole. This compound can be synthesized and subsequently used to introduce the methanol group. For instance, 2-(chloromethyl)-1-ethyl-1H-benzimidazole can be converted to this compound. This method allows for the construction of the desired product by first establishing the N-substituted benzimidazole ring and then modifying the 2-position substituent.

N-Alkylation Approaches for 1-Ethyl Substitution

The introduction of the ethyl group at the N1 position of the benzimidazole ring is a critical step in the synthesis of the target compound. This is typically achieved through N-alkylation reactions.

Alkylation with Ethyl Halides

A common method for N-alkylation involves the reaction of a 2-substituted benzimidazole with an ethyl halide, such as ethyl chloroacetate. This reaction is often carried out in a solvent like acetone (B3395972) in the presence of a base, for example, sodium bicarbonate, under reflux conditions. This approach has been shown to be efficient with good yields.

Selective N1-Functionalization

Achieving selective N1-functionalization is crucial to avoid the formation of undesired isomers. The choice of reaction conditions, including the base and solvent, can influence the regioselectivity of the alkylation. For instance, the N-alkylation of benzimidazoles can be performed using powdered potassium hydroxide (B78521) in acetone at room temperature with a slight excess of the alkyl halide to favor mono-alkylation.

Targeted Chemical Transformations of the Methanol Moiety

The methanol group at the 2-position of the benzimidazole ring offers a site for further chemical modifications, allowing for the synthesis of a diverse range of analogs.

Key transformations of the methanol moiety include oxidation, esterification, and etherification. For example, the oxidation of aryl(thiazol-2-yl)methanols to their corresponding ketones has been demonstrated using sulfuric acid in a dimethoxyethane-water mixture. This suggests that the methanol group on the benzimidazole ring could potentially be oxidized to an aldehyde or a carboxylic acid under appropriate conditions.

Esterification of the alcohol can be achieved through reactions with carboxylic acids or their derivatives, a process often catalyzed by an acid. This Fischer esterification is a common method for converting alcohols to esters. Furthermore, the hydroxyl group can be converted to an ether. For instance, a chemoselective method for the etherification of benzyl (B1604629) alcohols to their methyl or ethyl ethers has been developed using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167) in methanol or ethanol. These transformations highlight the versatility of the methanol group for creating a library of this compound analogs with varied properties.

Oxidation to Carboxylic Acids

The oxidation of the primary alcohol in this compound analogs to a carboxylic acid is a fundamental transformation in organic synthesis. This reaction converts the hydroxymethyl group into a carboxyl group, yielding benzimidazole-2-carboxylic acid derivatives. These derivatives are valuable intermediates in the synthesis of more complex molecules.

One common method for this oxidation involves the use of potassium permanganate (B83412) (KMnO4). The reaction of (1H-benzimidazol-2-yl)methanol derivatives with KMnO4 leads to the formation of the corresponding benzimidazole-2-carboxylic acid derivatives. scholarsresearchlibrary.com This transformation is a powerful tool for introducing a carboxylic acid functionality onto the benzimidazole scaffold.

Another related synthesis of a benzimidazole carboxylic acid involves the hydrolysis of a nitrile precursor. For example, 4-(1H-benzo[d]imidazol-2-yl)benzonitrile can be reacted with sulfuric acid to furnish 4-(1H-benzo[d]imidazol-2-yl)benzoic acid. semanticscholar.org While not a direct oxidation of the methanol, it represents another route to a key carboxylic acid intermediate.

Table 1: Examples of Oxidation Reactions for Benzimidazole Analogs

| Starting Material | Oxidizing Agent/Reagent | Product | Reference |

| (1H-benzimidazol-2-yl)methanol derivatives | KMnO4 | Benzimidazole-2-carboxylic acid derivatives | scholarsresearchlibrary.com |

| 4-(1H-benzo[d]imidazol-2-yl)benzonitrile | H2SO4 (60%) | 4-(1H-benzo[d]imidazol-2-yl)benzoic acid | semanticscholar.org |

Halogenation to Chloromethyl Derivatives

The conversion of the hydroxymethyl group of this compound and its analogs into a chloromethyl group is a crucial step for further functionalization. The resulting 2-(chloromethyl)-1H-benzimidazole derivatives are reactive intermediates that can be used in a variety of nucleophilic substitution reactions to introduce different substituents at the 2-position.

A common reagent used for this halogenation is thionyl chloride (SOCl2). The reaction of (1H-benzimidazol-2-yl)methanol derivatives with thionyl chloride effectively replaces the hydroxyl group with a chlorine atom, yielding the corresponding 2-(chloromethyl)-1H-benzimidazole derivatives. scholarsresearchlibrary.com These chlorinated compounds serve as key building blocks for the synthesis of a wide range of biologically active molecules. nih.govresearchgate.netresearchgate.net For instance, 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid can be synthesized and subsequently converted to its acyl chloride, which is a key intermediate for more complex molecules. google.com

Table 2: Halogenation of (1H-benzimidazol-2-yl)methanol Analogs

| Starting Material | Reagent | Product | Reference |

| (1H-benzimidazol-2-yl)methanol derivatives | Thionyl Chloride (SOCl2) | 2-(chloromethyl)-1H-benzimidazole derivatives | scholarsresearchlibrary.com |

| 3-amido-4-methylamino benzoic acid | Chloroacetyl chloride (for cyclization), then Oxalyl chloride | 2-chloromethyl-1-methyl-1H-benzimidazole-5-formyl chloride | google.com |

Green Chemistry and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazole derivatives to develop more environmentally friendly and sustainable methods. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, such as shorter reaction times, higher yields, and cleaner reactions. mdpi.comnih.govvnu.edu.vnscispace.comresearchgate.net

The synthesis of 1,2-disubstituted benzimidazoles, which are analogs of this compound, has been efficiently achieved using microwave irradiation. In one method, N-phenyl-o-phenylenediamine and various aldehydes are reacted in the presence of a catalytic amount of Er(OTf)3 under solvent-free conditions. mdpi.comnih.gov This microwave-assisted protocol dramatically reduces reaction times from hours to minutes, with yields often exceeding 90%. mdpi.comnih.gov

Another approach utilizes an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4), as a catalyst under solvent-free microwave conditions for the reaction of 1,2-diaminobenzenes and aldehydes. vnu.edu.vnresearchgate.net This method also provides excellent yields in very short reaction times. vnu.edu.vnresearchgate.net

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles

| Method | Catalyst | Conditions | Reaction Time | Yield | Reference |

| Conventional | Er(OTf)3 | 60°C, solvent-free | 120 min | ~60% | mdpi.comnih.gov |

| Microwave | Er(OTf)3 | 60°C, solvent-free | 5-10 min | 86-99% | mdpi.comnih.gov |

| Microwave | [Bmim]BF4 | 120 W, solvent-free | 5 min | up to 93% | vnu.edu.vnresearchgate.net |

Catalyst-Free or Environmentally Benign Conditions

Developing synthetic methods that avoid the use of catalysts, especially those based on toxic or expensive metals, is a key goal of green chemistry. Several catalyst-free and environmentally benign protocols for the synthesis of benzimidazole derivatives have been reported.

One such method involves the condensation of o-phenylenediamine with various aldehydes in glycerol (B35011) as a recyclable solvent. researchgate.net This catalyst-free approach, when heated, provides excellent yields of benzimidazoles. The use of glycerol, a biodegradable and non-toxic solvent, enhances the green credentials of this synthesis. researchgate.net

Another innovative and environmentally friendly approach is the catalyst-free synthesis of 1,2-disubstituted benzimidazoles in water, using molecular oxygen as the oxidant. researchgate.net This method avoids the need for any metallic or organic catalysts and generates water as the only byproduct, making it a highly sustainable process. Furthermore, a straightforward method for synthesizing the benzimidazole ring system involves the intramolecular cyclization of N-(2-iodoaryl)benzamidine in the presence of potassium carbonate in water, which also proceeds without the need for a transition-metal catalyst. mdpi.com

Table 4: Green Synthesis Protocols for Benzimidazole Analogs

| Method | Solvent | Oxidant/Base | Key Features | Reference |

| Catalyst-Free | Glycerol | None | Recyclable solvent, catalyst-free | researchgate.net |

| Catalyst-Free | Water | Oxygen | Environmentally benign, water as byproduct | researchgate.net |

| Transition-Metal-Free | Water | K2CO3 | Intramolecular amination, avoids metal catalysts | mdpi.com |

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, the connectivity of atoms and the chemical environment of each nucleus can be established.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of (1-ethyl-1H-benzimidazol-2-yl)methanol would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzo portion of the benzimidazole (B57391) ring would likely appear as a complex multiplet pattern in the range of δ 7.2-7.8 ppm. The methylene (B1212753) protons of the ethyl group (N-CH₂-CH₃) would likely resonate as a quartet, while the methyl protons (-CH₃) would appear as a triplet, a characteristic pattern for an ethyl group. The methylene protons of the methanol (B129727) group (-CH₂OH) would be expected to produce a singlet, and the hydroxyl proton (-OH) would also appear as a singlet, the chemical shift of which would be dependent on solvent and concentration.

For a definitive analysis, a data table detailing chemical shifts (δ in ppm), integration values, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J in Hz) would be required.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for each of the carbon atoms. The carbons of the benzimidazole ring would resonate in the aromatic region (typically δ 110-155 ppm). The methylene and methyl carbons of the ethyl group would appear in the aliphatic region, as would the methylene carbon of the methanol group.

An interactive data table of experimentally determined ¹³C NMR chemical shifts would be essential for a complete structural assignment.

Two-Dimensional NMR Techniques (e.g., COSY, DEPT)

Two-dimensional NMR techniques are invaluable for confirming the connectivity of atoms. A Correlation Spectroscopy (COSY) experiment would establish correlations between coupled protons, for instance, confirming the connectivity within the ethyl group and identifying which aromatic protons are adjacent to one another.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, aiding in the definitive assignment of the signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern would likely involve the loss of the hydroxyl group, the ethyl group, or cleavage of the imidazole (B134444) ring, leading to characteristic fragment ions. Analysis of these fragments would help to confirm the presence of the various structural motifs within the molecule. A table summarizing the mass-to-charge ratio (m/z) and relative abundance of the major ions would be necessary for a thorough analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. Characteristic absorptions for C-H stretching in the aromatic and aliphatic regions would also be present. Additionally, C=N and C=C stretching vibrations from the benzimidazole ring would be observed in the 1450-1650 cm⁻¹ region.

A detailed table of the observed absorption frequencies and their corresponding functional group assignments would be required for a complete analysis.

X-ray Diffraction Analysis for Solid-State Structure Determination

For a complete structural elucidation, a table of crystallographic data, including the crystal system, space group, unit cell dimensions, and atomic coordinates, would be essential. To date, such data for this compound has not been reported in publicly accessible crystallographic databases.

Crystal Packing and Intermolecular Interactions

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific experimental data from single-crystal X-ray diffraction studies for this compound has been found. Consequently, a detailed analysis of its crystal packing, including specific intermolecular interactions such as hydrogen bonding and potential C-F…π interactions, cannot be provided at this time.

While crystallographic data for related benzimidazole derivatives exist, extrapolation of these findings would not adhere to the strict focus on this compound. For example, studies on compounds like (1H-Benzimidazol-1-yl)methanol reveal the presence of intermolecular O—H⋯N hydrogen bonds that link molecules into chains. However, the substitution pattern in this compound is different, which would lead to distinct packing arrangements and intermolecular contacts. Without experimental data, a valid and accurate description is not possible.

Interactive Data Table: Intermolecular Interactions A data table cannot be generated due to the absence of published crystallographic data for this specific compound.

Conformational Analysis and Molecular Geometry

Similarly, a precise description of the conformational analysis and molecular geometry of this compound, supported by experimental data, is not possible. An authoritative analysis of its molecular geometry, including specific bond lengths, bond angles, and torsion angles, requires results from crystallographic studies.

Theoretical calculations could provide a predicted geometry, but the requested article format is based on detailed research findings from experimental characterization. The conformation of the molecule, particularly the orientation of the ethyl and methanol substituents relative to the benzimidazole ring system, is determined by the interplay of electronic effects and steric hindrance, which is best confirmed by experimental structural analysis.

Interactive Data Table: Selected Bond Lengths and Angles A data table of specific bond lengths and angles cannot be generated as no experimental crystal structure has been reported in the searched literature.

Biological and Pharmacological Research into 1 Ethyl 1h Benzimidazol 2 Yl Methanol Derivatives

Investigation of Molecular Mechanisms of Action

Understanding the molecular basis of a compound's activity is crucial for its development as a potential therapeutic agent. Research into (1-ethyl-1H-benzimidazol-2-yl)methanol derivatives has uncovered their interactions with various enzymes, receptors, and cellular pathways.

Derivatives of the benzimidazole (B57391) core have demonstrated significant inhibitory activity against several key enzymes implicated in disease.

Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing Alzheimer's disease. nih.govmdpi.com Various benzimidazole derivatives have been evaluated for this purpose. researchgate.net Studies have shown that certain benzimidazole carbamates can act as potent, pseudoirreversible inhibitors of BChE. nih.gov For instance, some 2-benzoylhydrazine-1-carboxamides, which are structurally related, showed dual inhibition of both enzymes, with IC50 values ranging from 44–100 µM for AChE and as low as 22 µM for BChE. mdpi.com These findings highlight the potential of the benzimidazole scaffold in designing cholinesterase inhibitors. mdpi.commdpi.com

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| ZINC390718 | Acetylcholinesterase (AChE) | 543.8 µM | mdpi.com |

| ZINC390718 | Butyrylcholinesterase (BChE) | 241.1 µM | mdpi.com |

| 2-Benzoylhydrazine-1-carboxamides | Acetylcholinesterase (AChE) | 44-100 µM | mdpi.com |

| 2-Benzoylhydrazine-1-carboxamides | Butyrylcholinesterase (BChE) | Starting from 22 µM | mdpi.com |

Tubulin Polymerization Inhibition: Microtubules, formed by the polymerization of tubulin, are essential for cell division, making them a key target in cancer therapy. Certain benzimidazole derivatives have been identified as inhibitors of tubulin polymerization. nih.gov For example, 1H-benzimidazol-2-yl hydrazones have been shown to slow down tubulin polymerization, potentially by binding to the colchicine (B1669291) site and preventing the conformational changes necessary for microtubule assembly. nih.gov A novel series of benzimidazole carboxamide derivatives also demonstrated potent cytotoxicity against cancer cell lines, with compound 7n showing tubulin polymerization inhibition with an IC50 value of 5.05 µM. nih.gov

Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are vital targets for anticancer drugs. nih.govnih.gov Benzimidazole derivatives have been investigated as inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govresearchgate.net For instance, a benzimidazole-triazole derivative, compound 5a, exhibited strong inhibitory activity against Topo II with an IC50 value of 2.52 µM. nih.gov Other studies have identified benzimidazole-containing hybrids that are active against Topo II, with IC50 values as low as 6.72 µM. nih.gov

| Compound/Derivative Class | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Benzimidazole Carboxamide (7n) | Tubulin Polymerization | 5.05 µM | nih.gov |

| Benzimidazole-Triazole (5a) | Topoisomerase II | 2.52 µM | nih.gov |

| Benzimidazole-Hydrazine Hybrid (13) | Topoisomerase II | 6.72 µM | nih.gov |

| Benzoxazole (B165842) Derivative (1f) | Topoisomerase IIα | 71 µM | researchgate.net |

| Benzoxazole Derivative (1c) | Topoisomerase I | 104 µM | researchgate.net |

The interaction of small molecules with cellular receptors is a fundamental mechanism of pharmacological action. Research has explored the binding of benzimidazole derivatives to various receptors. A notable area of investigation involves creating hybrid molecules that target multiple receptors or a receptor and an enzyme simultaneously. For example, researchers have successfully designed and synthesized dual-acting ligands that merge a human butyrylcholinesterase (BChE) inhibitor with a cannabinoid receptor 2 (CB2R) agonist within a single benzimidazole carbamate (B1207046) structure. nih.gov This approach aims to combine the symptomatic relief from BChE inhibition with the potential immunomodulatory effects of CB2R activation for neurodegenerative diseases. nih.gov

Beyond direct enzyme or receptor interaction, this compound derivatives can modulate complex cellular pathways, such as those involved in inflammation and immune response. Studies have shown that certain benzimidazole derivatives can protect pancreatic β-cells from apoptosis induced by proinflammatory cytokines. nih.gov Specifically, three hydrazone derivatives of benzimidazole were found to reduce nitrite (B80452) production and increase glucose-stimulated insulin (B600854) secretion in the presence of cytokines, suggesting a protective effect against their harmful actions. nih.gov Another benzimidazole derivative, BMT-1, was found to inhibit the proliferation of T cells, a key component of the immune system. mdpi.com This compound was shown to interfere with H+/K+-ATPases, leading to a more acidic intracellular pH, which in turn arrests the cell cycle and inhibits proliferation. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

SAR and QSAR studies are essential tools in medicinal chemistry for optimizing lead compounds and designing more potent and selective molecules. biointerfaceresearch.com These analyses establish a relationship between the chemical structure of a compound and its biological activity. biointerfaceresearch.comderpharmachemica.comderpharmachemica.com Numerous QSAR studies have been performed on benzimidazole derivatives to identify the molecular properties that most significantly influence their activity against various targets, including viruses and cancer cells. biointerfaceresearch.comnih.govnih.gov

Modifications to both the benzene (B151609) portion of the benzimidazole core and the methanol (B129727) group at the C2 position are crucial for tuning the potency and selectivity of these derivatives.

Benzene Ring Substitutions: The nature and position of substituents on the fused benzene ring can dramatically alter a compound's properties. Studies on diflapolin (B1670557) derivatives containing a benzimidazole subunit showed that an N-butoxycarbonyl substitution on the benzimidazole ring was advantageous for soluble epoxide hydrolase (sEH) activity. nih.gov In other series, the placement of groups like chlorine, ethoxy, or methoxycarbonyl at the 5 and/or 6 positions was explored to enhance antiprotozoal activity. researchgate.net These substitutions can influence the electronic environment of the ring system and provide additional points of interaction with the biological target. who.int

Methanol Group and C2-Position Modifications: The group at the 2-position of the benzimidazole ring is a primary site for chemical modification to generate diverse biological activities. While the parent compound features a methanol group, many potent derivatives replace this with more complex moieties. For instance, attaching hydrazone nih.gov, carboxamide nih.gov, or thiazole (B1198619) nih.gov groups at the C2 position has led to compounds with significant tubulin polymerization and EGFR inhibitory activities, respectively. The transformation of the 2-position substituent is a key strategy; for example, converting a 2-mercapto group to a 2-thiomethyl group is a step in synthesizing N-substituted derivatives with varied functionalities. tsijournals.com These larger, more complex groups can form extensive interactions with target proteins, thereby enhancing biological potency.

In Vitro Biological Evaluation Methodologies

The exploration of the biological potential of this compound and its derivatives relies on a variety of standardized in vitro assays. These methodologies provide crucial preliminary data on the compounds' bioactivity, guiding further research and development. The following sections detail the common assays used to evaluate the antimicrobial, anthelmintic, antioxidant, cytotoxic, anti-inflammatory, and enzyme-inhibiting properties of these benzimidazole compounds.

Assays for Antimicrobial Activity (Antibacterial, Antifungal)

The in vitro antimicrobial potential of this compound derivatives is primarily assessed using two widespread and complementary methods: the agar (B569324) diffusion method and the broth dilution method. These techniques are employed to determine the susceptibility of various pathogenic microorganisms to the synthesized compounds. researchgate.netnih.govijpsjournal.comnih.gov

The agar well diffusion method serves as an initial qualitative screening tool. researchgate.netresearchgate.net In this assay, a standardized inoculum of a specific bacterium or fungus is uniformly spread over the surface of a solid growth medium in a Petri dish. Wells are then created in the agar, and a known concentration of the test compound is introduced into each well. The plates are incubated under conditions suitable for microbial growth. If the compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear area around the well known as the zone of inhibition. The diameter of this zone is measured and compared to that of standard antibiotic and antifungal agents to provide a preliminary assessment of potency. nih.govresearchgate.net

For a more quantitative evaluation, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC). researchgate.netresearchgate.net This assay involves preparing a series of dilutions of the test compound in a liquid growth medium in a multi-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are observed for turbidity, which indicates microbial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. researchgate.net This method allows for a direct comparison of the potency of different derivatives.

Commonly used test organisms for antibacterial assays include Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.netrsc.orgresearchgate.net Antifungal activity is typically evaluated against yeast species like Candida albicans and filamentous fungi such as Aspergillus niger. researchgate.netnih.govresearchgate.net

Table 1: Example of Antimicrobial Activity Data for Benzimidazole Derivatives

| Compound Derivative | Test Organism | Assay Method | Result (e.g., MIC in µg/mL) | Reference Drug | Reference Drug Result |

|---|---|---|---|---|---|

| Benzimidazole Derivative A | S. aureus | Broth Microdilution | 16 | Ciprofloxacin | 12.5 |

| Benzimidazole Derivative B | E. coli | Broth Microdilution | 32 | Ciprofloxacin | 12.5 |

| Benzimidazole Derivative C | C. albicans | Broth Microdilution | 8 | Fluconazole | 4 |

| Benzimidazole Derivative D | A. niger | Broth Microdilution | 16 | Fluconazole | 8 |

Anthelmintic Activity Assays

In vitro anthelmintic activity of benzimidazole derivatives is commonly evaluated using assays involving adult earthworms, which serve as a suitable model organism due to their anatomical and physiological resemblance to intestinal roundworms. benthamscience.com The most frequently used species is Pheretima posthuma. benthamscience.commdpi.com

The standard assay involves exposing the earthworms to various concentrations of the synthesized compounds, typically dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted with saline to the desired test concentrations. mdpi.com The worms are placed in Petri dishes containing the test solution. A control group using only the solvent and a standard drug group, often using a known anthelmintic agent like Albendazole (B1665689) or Piperazine citrate, are run in parallel for comparison. benthamscience.comglobalresearchonline.netmdpi.com

The primary endpoints measured are the time to paralysis and the time to death . benthamscience.commdpi.commdpi.com Paralysis is determined by observing the loss of spontaneous movement, even when the worms are gently shaken or stimulated. Death is confirmed when the worms lose all motility and exhibit a faded body color. mdpi.com The time taken for each of these events to occur is recorded for each worm in all concentration groups. A shorter time to paralysis and death indicates higher anthelmintic potency. The results are often presented as the mean time ± standard deviation for a group of worms. benthamscience.com

**Table 2: Example of In Vitro Anthelmintic Activity Data for Benzimidazole Derivatives against *Pheretima posthuma***

| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |

|---|---|---|---|

| Derivative X | 10 | 25.5 ± 1.2 | 45.8 ± 2.1 |

| Derivative Y | 10 | 18.3 ± 0.9 | 35.2 ± 1.5 |

| Albendazole (Standard) | 10 | 15.1 ± 0.5 | 30.4 ± 1.0 |

| Control (Saline) | - | - | - |

Antioxidant Activity Assays (e.g., DPPH, ABTS, metal chelating)

The antioxidant capacity of this compound derivatives is assessed through various in vitro assays that measure their ability to neutralize free radicals or chelate pro-oxidant metals. The most common methods are the DPPH and ABTS radical scavenging assays. researchgate.netnih.gov

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used spectrophotometric method. researchgate.netplantarchives.org DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, causing the solution to change color from violet to yellow. The degree of discoloration, measured by the decrease in absorbance at a specific wavelength (typically around 517 nm), is proportional to the scavenging potential of the test compound. nih.govplantarchives.org

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay is another common spectrophotometric method. researchgate.netnih.gov The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. This produces a blue-green solution. When an antioxidant is added, it quenches the radical cation, leading to a loss of color. The reduction in absorbance at a specific wavelength (around 734 nm) is measured to determine the antioxidant activity. nih.gov

For both assays, the results are typically expressed as the IC50 value , which represents the concentration of the test compound required to scavenge 50% of the free radicals. researchgate.net A lower IC50 value indicates a higher antioxidant activity. The activity of the derivatives is often compared to that of standard antioxidants like ascorbic acid or butylated hydroxytoluene (BHT). researchgate.net

Table 3: Example of Antioxidant Activity Data for Benzimidazole Derivatives

| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |

|---|---|---|

| Derivative P | 25.4 | 18.9 |

| Derivative Q | 38.1 | 29.5 |

| Ascorbic Acid (Standard) | 15.2 | 10.8 |

In Vitro Cytotoxicity and Preliminary Safety Screening (e.g., on human cell lines, brine shrimp lethality)

Preliminary assessment of the toxicity of benzimidazole derivatives is crucial. The brine shrimp lethality assay (BSLA) is a simple, rapid, and cost-effective method used for the preliminary screening of cytotoxic activity. researchgate.net This assay utilizes brine shrimp (Artemia salina) nauplii. The larvae are hatched in artificial seawater and then exposed to various concentrations of the test compounds in multi-well plates. After a 24-hour exposure period, the number of surviving nauplii is counted, and the percentage of mortality is calculated. researchgate.net The results are used to determine the LC50 (lethal concentration 50%) value , which is the concentration of the compound that kills 50% of the brine shrimp. A lower LC50 value suggests higher cytotoxicity. researchgate.net

For a more specific evaluation of cytotoxicity against human cells, in vitro assays using various human cancer cell lines are employed. Common cell lines for such studies include those derived from lung cancer (A549), liver cancer (HepG2), and breast cancer (MCF-7). The most prevalent method is the MTT assay , which is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength. By treating the cells with different concentrations of the test compounds, a dose-response curve can be generated to calculate the IC50 (inhibitory concentration 50%) value . This value represents the concentration of the compound that causes a 50% reduction in cell viability compared to an untreated control.

Table 4: Example of Cytotoxicity Data for Benzimidazole Derivatives

| Compound | Assay | Test System | Result (LC50/IC50 in µM) |

|---|---|---|---|

| Derivative S | Brine Shrimp Lethality | Artemia salina | 15.8 |

| Derivative T | MTT Assay | HepG2 (Liver Cancer Cells) | 12.5 |

| Derivative U | MTT Assay | MCF-7 (Breast Cancer Cells) | 21.3 |

| Cisplatin (Standard) | MTT Assay | HepG2 (Liver Cancer Cells) | 8.9 |

Anti-inflammatory Assays

The in vitro anti-inflammatory potential of benzimidazole derivatives is evaluated using assays that target key events in the inflammatory cascade, such as protein denaturation and the activity of pro-inflammatory enzymes.

A widely used method is the inhibition of protein denaturation assay . researchgate.netnih.gov Inflammation is often associated with the denaturation of proteins. This assay uses a protein like bovine serum albumin (BSA) or egg albumin, which denatures when heated, leading to an increase in turbidity that can be measured spectrophotometrically. nih.gov Anti-inflammatory compounds can prevent this heat-induced denaturation. The test compounds are incubated with the protein solution before heating. The percentage of inhibition of denaturation is calculated by comparing the turbidity of the test samples with that of a control. Diclofenac sodium is often used as a standard reference drug in this assay.

Another key approach involves measuring the inhibition of enzymes central to the inflammatory pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX) . researchgate.net COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, while 5-LOX is involved in the production of leukotrienes. researchgate.net Commercially available screening kits are often used to assess the inhibitory activity of compounds against these enzymes. researchgate.net These assays are typically fluorometric or colorimetric and measure the enzymatic conversion of a substrate (like arachidonic acid) into its product. The reduction in product formation in the presence of the test compound is used to calculate the percentage of inhibition and subsequently the IC50 value. Identifying compounds that selectively inhibit COX-2 over COX-1 is a significant goal in developing safer anti-inflammatory agents.

Table 5: Example of In Vitro Anti-inflammatory Activity Data for Benzimidazole Derivatives

| Compound | Assay | Result (IC50 in µM) | Reference Drug | Reference Drug Result |

|---|---|---|---|---|

| Derivative M | Inhibition of Albumin Denaturation | 85.2 | Diclofenac Sodium | 55.7 |

| Derivative N | COX-1 Inhibition | 15.3 | Ibuprofen | 10.1 |

| Derivative N | COX-2 Inhibition | 5.8 | Celecoxib | 4.5 |

| Derivative O | 5-LOX Inhibition | 21.6 | Zileuton | 12.4 |

Enzyme Inhibition Assays

Beyond anti-inflammatory targets, derivatives of this compound are investigated for their ability to inhibit other enzymes relevant to various disease states. The specific assay methodology depends entirely on the target enzyme. These assays are crucial for elucidating the mechanism of action and identifying potential therapeutic applications.

For instance, benzimidazole derivatives have been evaluated as urease inhibitors . mdpi.com Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The assay typically measures the amount of ammonia (B1221849) produced from urea, often using a colorimetric method. The inhibitory activity is determined by the reduction in ammonia production in the presence of the test compound, and the results are expressed as IC50 values. mdpi.com

Another area of investigation is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , which are important targets in the management of Alzheimer's disease. The most common method for measuring cholinesterase activity is Ellman's method, a spectrophotometric assay that uses acetylthiocholine (B1193921) or butyrylthiocholine (B1199683) as a substrate. The enzyme hydrolyzes the substrate to produce thiocholine, which then reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to generate a yellow-colored product. The rate of color formation is proportional to enzyme activity. The IC50 value is determined by measuring the reduction in this rate at various concentrations of the inhibitor. researchgate.net

These are just examples, and derivatives can be tested against a wide array of other enzymes, such as α-glucosidase and α-amylase for antidiabetic potential, using specific substrate-based colorimetric or fluorometric assays. rsc.org

Table 6: Example of Enzyme Inhibition Data for Benzimidazole Derivatives

| Compound | Target Enzyme | Inhibition (IC50 in µM) | Reference Inhibitor | Reference Inhibitor IC50 |

|---|---|---|---|---|

| Derivative V | Urease | 5.85 | Thiourea | 22.0 |

| Derivative W | Acetylcholinesterase (AChE) | 19.44 | Galantamine | 19.34 |

| Derivative W | Butyrylcholinesterase (BChE) | 21.57 | Galantamine | 21.45 |

| Derivative Z | α-Glucosidase | 0.62 | Acarbose | 0.64 |

Therapeutic Potential and Drug Discovery Research

The benzimidazole scaffold, a fusion of benzene and imidazole (B134444) rings, is recognized as a "privileged structure" in medicinal chemistry. This is due to its structural similarity to naturally occurring nucleotides, allowing it to interact with various biopolymers. Derivatives of benzimidazole, including those related to this compound, have been the subject of extensive research, revealing a wide spectrum of pharmacological activities and significant therapeutic potential across numerous disease areas. nih.govfrontiersin.orgnih.gov The versatility of the benzimidazole core allows for chemical modifications at several positions, which can modulate the compound's biological activity, making it a focal point in the design and discovery of new therapeutic agents. rroij.comnih.gov

Antimicrobial and Antifungal Activity

Benzimidazole derivatives have been extensively investigated for their efficacy against a wide range of microbial and fungal pathogens. rjptonline.org The mechanism of their antifungal action often involves the inhibition of microtubule polymerization, which disrupts essential cellular processes. researchgate.net

Research has shown that the substitution pattern on the benzimidazole ring system is crucial for antimicrobial activity. For instance, studies on structure-activity relationships (SAR) have revealed that derivatives bearing electron-withdrawing groups often exhibit enhanced antibacterial and antifungal properties. rjptonline.org

Several novel series of benzimidazole derivatives have demonstrated significant antimicrobial potential. N-alkylated benzimidazole derivatives have shown excellent activity against various fungal strains. tandfonline.com Hybrids of benzimidazole with other heterocyclic systems like triazoles have also been developed, with some compounds showing pronounced antibacterial activity against Staphylococcus aureus and E. coli. nih.gov For example, a benzimidazole-triazole hybrid, compound 2d , was identified as a highly active agent against E. Coli, with a Minimum Inhibitory Concentration (MIC) of 3.125 μmol/mL. nih.gov Another derivative, 2k , showed notable activity against S. aureus with a MIC of 12.5 μmol/mL. nih.gov

Furthermore, some derivatives have shown activity comparable or superior to existing drugs. For instance, certain benzoxazole derivatives, which are structurally related to benzimidazoles, were found to be active against both standard and clinical isolates of bacteria and fungi, with MICs for 90% inhibition of S. aureus as low as 25 µg/mL. asm.orgnih.gov

| Derivative Class | Microorganism | Activity (MIC) | Reference |

| Benzimidazole-Triazole Hybrid (2d ) | E. Coli | 3.125 µmol/mL | nih.gov |

| Benzimidazole-Triazole Hybrid (2k ) | S. aureus | 12.5 µmol/mL | nih.gov |

| Benzoxazole Derivative (Compound III) | S. aureus | 25 µg/mL | asm.orgnih.gov |

| Benzoxazole Derivative (Compound II) | S. aureus | 50 µg/mL | asm.orgnih.gov |

Antiviral Activity

The structural versatility of the benzimidazole scaffold has made it a prime candidate for the development of antiviral agents. rroij.com Derivatives have shown efficacy against a variety of RNA and DNA viruses by targeting critical steps in the viral replication cycle. rroij.comjournal-vniispk.ru

A study of eighty-six assorted benzimidazole derivatives revealed significant activity against several viruses, particularly Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV). nih.gov Several compounds derived from 2-benzylbenzimidazole exhibited potent inhibition of these viruses. nih.gov For instance, fourteen compounds showed an EC₅₀ in the range of 9-17 μM against CVB-5, while seven compounds had an EC₅₀ between 5-15 μM against RSV, demonstrating potency comparable to or greater than reference drugs like NM108 and ribavirin. nih.gov

The strategic modification of the benzimidazole structure is key to its antiviral efficacy. rroij.com Substitutions at various positions on the ring system can enhance the compound's ability to interact with viral targets such as polymerases or proteases. rroij.com Benzimidazole-triazole hybrids have also been noted for their antiviral properties, with research stimulated by the emergence of infections like SARS-CoV-2. nih.gov

| Virus | Derivative Class | Activity (EC₅₀) | Reference |

| Coxsackievirus B5 (CVB-5) | 2-Benzylbenzimidazole derivatives | 9-17 µM | nih.gov |

| Respiratory Syncytial Virus (RSV) | 2-Benzylbenzimidazole derivatives | 5-15 µM | nih.gov |

Antiparasitic Activity

Benzimidazole derivatives are a cornerstone in the treatment of parasitic infections, with some compounds being effective against a wide array of protozoan diseases, including malaria, leishmaniasis, and trypanosomiasis. researchgate.netnih.govrjraap.com The primary mechanism of action for many benzimidazole anthelmintics is the inhibition of tubulin polymerization, which is vital for the parasite's cellular structure and function. researchgate.net

Research into novel benzimidazole-based derivatives continues to yield promising candidates. For example, in-silico screening followed by in-vitro testing identified a benzimidazole derivative, Compound C1 , with a high binding affinity for the Leishmania Trypanothione Reductase (TryR) protein. researchgate.net Treatment with this compound induced significant morphological changes and apoptosis-like cell death in Leishmania major promastigotes. researchgate.net

Other studies have focused on creating hybrids to enhance efficacy. A series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives demonstrated potent activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC₅₀ values in the nanomolar range, surpassing the efficacy of the standard drug metronidazole. researchgate.net Similarly, certain 2-methoxycarbonylamino derivatives have shown better antiprotozoal activity against Giardia lamblia and Entamoeba histolytica than albendazole and metronidazole. researchgate.net

| Parasite | Derivative Class | Activity (IC₅₀) | Reference |

| Trichomonas vaginalis | 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles | 0.0698–0.1780 µM | researchgate.net |

| Plasmodium falciparum (Cam3.IIrev) | Benzimidazole derivative 3a | 20 nM | nih.gov |

| Plasmodium falciparum (Cam3.IIC580Y) | Benzimidazole derivative 3a | 24 nM | nih.gov |

Anticancer Activity

The benzimidazole pharmacophore is a key scaffold in the development of anticancer therapeutics due to its resemblance to natural purine (B94841) nucleotides and its ability to interact with various biological targets. nih.gov Derivatives have been shown to exert anticancer effects through multiple mechanisms, including inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways. nih.govbiotech-asia.org

Targeted therapy is a cornerstone of modern oncology, and several benzimidazole derivatives have been developed as inhibitors of specific molecular targets. nih.gov For instance, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were designed as V600E-mutated BRAF (V600EBRAF) inhibitors. nih.gov Among these, compound 12l showed the most potent activity with an IC₅₀ value of 0.49 µM against V600EBRAF. nih.gov

Other derivatives function as microtubule inhibitors, inducing cell cycle arrest and apoptosis. nih.gov Nocodazole is a well-known experimental benzimidazole derivative that disrupts microtubules. biotech-asia.org Following this line of research, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, named RDS 60 , was shown to block the cell cycle in the G2/M phase and induce apoptosis in head and neck squamous cell carcinoma (HNSCC) cell lines. semanticscholar.org Furthermore, research on derivatives of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate has led to the synthesis of compounds with high potency against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. researchgate.net

| Target/Cancer Cell Line | Derivative | Activity (IC₅₀) | Reference |

| V600EBRAF | Compound 12l | 0.49 µM | nih.gov |

| V600EBRAF | Compound 12i | 0.53 µM | nih.gov |

| V600EBRAF | Compound 12e | 0.62 µM | nih.gov |

| Non-small cell lung cancer (NCI-H460) | Coumarin derivative 38 | 0.01 µM | semanticscholar.org |

| Breast adenocarcinoma (MCF-7) | Pyrazole derivative 9b | 0.02 µM | semanticscholar.org |

Anti-inflammatory Activity

Benzimidazole derivatives have emerged as promising anti-inflammatory agents, acting through various mechanisms such as the inhibition of cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and inflammatory cytokines like TNF-α and IL-6. frontiersin.orgnih.govnih.gov The structure-activity relationship (SAR) is critical, with substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring significantly influencing the anti-inflammatory effect. nih.govnih.gov

In a carrageenan-induced rat paw edema model, a standard test for acute inflammation, newly synthesized benzimidazole derivatives MBNHYD and MBPHYD demonstrated significant anti-inflammatory properties. researchgate.net The effect of MBNHYD was found to be comparable to that of the standard drug ibuprofen. researchgate.net Another study investigated a specific derivative, 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl) ethanone (B97240) (BZ) , in models of both acute and chronic inflammation. atjls.com This compound significantly reduced paw edema and arthritic progression, along with decreasing levels of inflammatory markers TNF-α, IL-6, and PGE2. atjls.com

Furthermore, a series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were evaluated for their inhibitory activity on nitric oxide and TNF-α production. frontiersin.org Compound 129 from this series was the most potent, with IC₅₀ values of 0.86 µM for nitric oxide inhibition and 1.87 µM for TNF-α inhibition. frontiersin.org

| Derivative | Target/Model | Activity | Reference |

| MBNHYD | Carrageenan-induced paw edema | Comparable to ibuprofen | researchgate.net |

| BZ | Freund's Adjuvant-induced arthritis | Reduction of TNF-α, IL-6, PGE2 | atjls.com |

| Compound 129 | Nitric Oxide Production | IC₅₀ = 0.86 µM | frontiersin.org |

| Compound 129 | TNF-α Production | IC₅₀ = 1.87 µM | frontiersin.org |

Antihypertensive Activity

Derivatives of benzimidazole are a well-established class of antihypertensive agents, primarily functioning as Angiotensin II Type 1 (AT₁) receptor antagonists. benthamdirect.comntnu.noingentaconnect.com The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and blocking the AT₁ receptor prevents the vasoconstrictive effects of angiotensin II. benthamdirect.comntnu.no Marketed drugs like candesartan (B1668252) and telmisartan (B1682998) feature the benzimidazole core. benthamdirect.comingentaconnect.com

The antihypertensive efficacy of these derivatives is highly dependent on their molecular structure and how well their functional groups fit into the binding pockets of the AT₁ receptor. ntnu.no Research has shown that a small lipophilic group, such as an ethyl group, at the N-1 position of the benzimidazole ring can be favorable for optimal activity. ntnu.no

A study on 2-arylbenzimidazole derivatives identified fluorophenyl benzimidazole (FPD) as a potent vasorelaxant. nih.gov In spontaneously hypertensive rats (SHRs), oral administration of FPD at 50 and 100 mg/kg for 14 days significantly decreased systolic, diastolic, and mean arterial blood pressure. nih.gov The mechanism of action was confirmed to involve the blockade of the AT₁ receptor, along with contributions from cGMP buildup and modulation of calcium channels. nih.gov Another study synthesized a series of 5-(alkyl and aryl)carboxamido benzimidazole derivatives and found that compounds with smaller alkyl groups at the 5-position demonstrated more potent antihypertensive activity. nih.gov

| Derivative | Model | Effect | Reference |

| Fluorophenyl benzimidazole (FPD) | Spontaneously Hypertensive Rats | Significant decrease in blood pressure | nih.gov |

| 5-(alkyl)carboxamido benzimidazoles | In vivo antihypertensive models | Potent activity with lower alkyl groups | nih.gov |

Coordination Chemistry of 1 Ethyl 1h Benzimidazol 2 Yl Methanol As a Ligand

Design and Synthesis of Metal Complexes with Benzimidazole (B57391) Methanol (B129727) Ligands

The design of metal complexes using benzimidazole methanol ligands is driven by the versatile coordination capabilities of the benzimidazole nucleus and the attached functional groups. The nitrogen atom of the imine group (-C=N-) in the imidazole (B134444) ring is a primary site for metal coordination. Furthermore, the hydroxyl group of the methanol substituent at the C2 position can participate in coordination, allowing the ligand to act as a bidentate chelating agent. The N-ethyl substituent influences the steric and electronic properties of the ligand, which can be fine-tuned to achieve desired complex geometries and stabilities.

The synthesis of these coordination compounds typically involves the reaction of the (1-ethyl-1H-benzimidazol-2-yl)methanol ligand with a corresponding metal salt in a suitable solvent. Common methods involve stirring a methanolic or ethanolic solution of the ligand with a metal salt, such as a chloride, acetate, or sulfate (B86663) of transition metals like copper(II), cobalt(II), nickel(II), and zinc(II). nih.gov The reaction often proceeds at room temperature or with gentle heating to facilitate the formation of the complex, which may precipitate from the solution upon formation or after concentration of the solvent. iosrjournals.org

For example, the general procedure for synthesizing a metal complex might involve:

Dissolving the this compound ligand in a hot alcoholic solvent.

Adding a solution of the metal salt (e.g., Cu(CH₃COO)₂·H₂O, Ni(CH₃COO)₂·4H₂O, Zn(CH₃COO)₂·4H₂O) to the ligand solution, typically in a 1:1 or 2:1 ligand-to-metal molar ratio. nih.govnih.gov

Stirring the resulting mixture for a period of time, which can range from a few minutes to several hours. iosrjournals.org

The solid complex is then isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried. iosrjournals.org

The choice of metal salt, solvent, and reaction conditions can influence the stoichiometry and structure of the final product. In some cases, co-ligands like 2,2′-bipyridine or 1,10-phenanthroline (B135089) can be introduced to synthesize heteroleptic complexes with potentially different coordination geometries and properties. rsc.org

Spectroscopic and Structural Characterization of Coordination Compounds

The characterization of newly synthesized metal complexes is crucial to confirm their formation and elucidate their structures. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed.

| Technique | Purpose | Typical Observations for Benzimidazole-Methanol Complexes |

| FT-IR Spectroscopy | To identify functional groups and confirm coordination. | Shift in the ν(C=N) stretching frequency of the imidazole ring upon coordination to the metal ion. mdpi.com Changes in the ν(O-H) band of the methanol group, indicating its involvement in coordination. Appearance of new low-frequency bands corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds. nih.gov |

| UV-Visible Spectroscopy | To study electronic transitions and provide information about the coordination environment of the metal ion. | Ligand-centered π→π* and n→π* transitions are observed. The coordination to a metal ion can cause shifts in these bands. For transition metal complexes, d-d electronic transitions can be observed in the visible region, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral). nih.gov |

| ¹H-NMR Spectroscopy | To determine the structure of diamagnetic complexes in solution. | Shifts in the chemical shifts of the protons on the benzimidazole ring and the methylene (B1212753) and methyl protons of the ethyl group upon complexation. The proton of the hydroxyl group may show a significant shift or broadening if it is involved in coordination. nih.gov |

| Mass Spectrometry (ESI-MS) | To determine the molecular weight of the complex and confirm its stoichiometry. | The molecular ion peak corresponding to the formula of the synthesized complex can be identified. nih.gov |

| X-ray Crystallography | To determine the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry. | Provides definitive evidence of the coordination mode of the ligand and the geometry around the metal center. tandfonline.com |

For instance, in cobalt(II) complexes with the analogous ligand (1-methyl-1H-benzo[d]imidazol-2-yl)methanol, X-ray crystallography has confirmed an octahedral geometry around the Co(II) ion, with the ligand coordinating through the imidazole nitrogen and the hydroxyl oxygen. tandfonline.com

Determination of Coordination Geometry and Bonding Modes

The this compound ligand can exhibit different bonding modes depending on the metal ion, the reaction conditions, and the presence of other ligands. It primarily acts as a neutral or anionic bidentate ligand, coordinating through the imine nitrogen (N3) of the benzimidazole ring and the oxygen atom of the deprotonated hydroxyl group.

Common coordination geometries observed for metal complexes with similar benzimidazole-derived ligands include:

Octahedral: This is a common geometry for many transition metal ions, such as Co(II) and Ni(II), where the metal center is coordinated to six donor atoms. rsc.orgtandfonline.com This can be achieved with two or three bidentate benzimidazole methanol ligands or a combination of the ligand and other co-ligands or solvent molecules.

Tetrahedral: Often observed for d¹⁰ metal ions like Zn(II) and Cd(II), where the metal is coordinated to four donor atoms.

Square Planar: This geometry is characteristic of Ni(II) (in certain ligand fields) and Pd(II) complexes.

Penta-coordinated: Geometries like square pyramidal or trigonal bipyramidal can also occur. rsc.org

X-ray diffraction studies on related complexes have shown that benzimidazole ligands can also form dimeric or polymeric structures. For example, some cobalt(II) and nickel(II) complexes exist as dimeric species where two metal centers are bridged by phenolate (B1203915) oxygen atoms from the ligand. rsc.org Spectroscopic data, particularly UV-Vis and IR, provide strong indications of the coordination mode. A shift in the C=N stretching vibration in the IR spectrum is a clear indicator of coordination through the imidazole nitrogen. mdpi.com The disappearance or significant shift of the O-H band suggests the deprotonation and coordination of the hydroxyl group.

Influence of Ligand Structure on Complex Formation

The structure of the this compound ligand plays a critical role in the formation and properties of its metal complexes.

N-Ethyl Substituent: The ethyl group at the N1 position has both electronic and steric effects. Electronically, it is an electron-donating group, which increases the electron density on the benzimidazole ring and can enhance the donor ability of the coordinating N3 nitrogen atom. Sterically, the ethyl group can influence the arrangement of ligands around the metal center, potentially favoring certain geometries over others to minimize steric hindrance. mdpi.com

Methanol Group: The presence of the CH₂OH group at the 2-position is crucial as it provides a second coordination site (the hydroxyl oxygen). This allows for the formation of a stable five-membered chelate ring with the metal ion (M-N-C-C-O). Chelation significantly enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands (the chelate effect).

Benzimidazole Ring: The rigid, planar benzimidazole ring system provides a robust framework for the ligand. Its aromatic π-system can participate in π-π stacking interactions in the solid state, influencing the crystal packing of the complexes. rsc.org

By modifying the substituents on the benzimidazole ring, it is possible to systematically alter the properties of the resulting metal complexes, including their stability, solubility, and reactivity.

Catalytic Applications of Metal-Benzimidazole Complexes

Metal complexes containing benzimidazole ligands have emerged as effective catalysts in a range of organic transformations. The metal center acts as the active site, while the benzimidazole ligand modulates its catalytic activity by influencing its electronic properties and steric environment.

While specific catalytic studies on complexes of this compound are not extensively reported, related metal-benzimidazole systems have shown significant promise in:

Hydrogenation Reactions: Ruthenium complexes with N-alkylated benzimidazole ligands have been found to be active catalysts for the transfer hydrogenation of ketones, an important reaction in organic synthesis. The electronic properties of the benzimidazole ligand, influenced by substituents, can affect the catalytic activity.

Cross-Coupling Reactions: Benzimidazolium salts, which are precursors to N-heterocyclic carbene (NHC) ligands, form highly effective catalysts with metals like palladium and iron for C-C coupling reactions such as the Heck reaction.

Redox Reactions: Benzimidazole-based organohydrides are utilized as versatile donors of hydrides, electrons, and protons in systems designed for artificial photosynthesis and the reduction of CO₂. acs.orgacs.org Ruthenium catalysts have been shown to efficiently mediate the electrochemical regeneration of these benzimidazole-based organohydrides, which is crucial for developing sustainable catalytic cycles. acs.orgacs.org

The catalytic performance of these complexes is often dependent on the nature of the metal ion, the specific substituents on the benzimidazole ligand, and the reaction conditions.

Bioinorganic Chemistry Aspects

The intersection of coordination chemistry and biology has highlighted the potential of metal complexes as therapeutic agents. Benzimidazole derivatives themselves exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties. nih.gov The coordination of these ligands to metal ions can significantly enhance their biological efficacy. nih.govnih.gov This enhancement is often attributed to factors like increased lipophilicity, which facilitates transport across cell membranes, and the ability of the metal complex to interact with biological targets like DNA or enzymes.

Metal complexes of benzimidazole derivatives have been investigated for various bioinorganic applications:

Anticancer Activity: A variety of metal complexes with benzimidazole-derived ligands have demonstrated potent cytotoxic activity against human cancer cell lines. nih.gov For example, Cu(II), Zn(II), Ni(II), and Ag(I) complexes have shown better anti-proliferative effects than the free ligands. nih.gov The mechanism of action can involve the induction of apoptosis or cell cycle arrest. nih.gov The coordination of copper to benzimidazole hydrazone ligands, for instance, led to a significant increase in antileukemic activity. nih.gov

Antimicrobial Activity: The formation of metal complexes can improve the antimicrobial properties of benzimidazole ligands. nih.gov Complexes of Co(II), Ni(II), Cu(II), and Zn(II) have shown activity against various bacterial and fungal strains. nih.gov

DNA Binding: Many metal-benzimidazole complexes can interact with DNA, which is often a key step in their anticancer mechanism. rsc.org They can bind to DNA through intercalation, where the planar benzimidazole ligand inserts between the DNA base pairs, or through groove binding. These interactions can disrupt DNA replication and lead to cell death. rsc.org

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ukm.my This technique is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. For benzimidazole (B57391) derivatives, docking has been used to investigate their potential as inhibitors for various protein targets, including those involved in cancer and neurodegenerative diseases. ukm.mynih.govnih.gov

Elucidation of Binding Poses and Affinity

Docking algorithms sample a wide range of possible conformations of the ligand within the active site of a protein and score them based on how well they fit. This process elucidates the most likely binding pose of the ligand. The scoring function provides an estimate of the binding affinity, often expressed in kcal/mol, where a more negative value indicates a stronger and more spontaneous interaction. ukm.my

For (1-ethyl-1H-benzimidazol-2-yl)methanol, a docking study would involve preparing its 3D structure and docking it into the active site of a selected protein target. The results would predict its binding energy and optimal orientation. Studies on similar benzimidazole compounds against targets like the Epidermal Growth Factor Receptor (EGFR) have shown binding energies ranging from -7.8 to -8.4 kcal/mol. ukm.my

Table 1: Illustrative Molecular Docking Results for a Benzimidazole Compound This table is a template representing typical data obtained from a molecular docking simulation. The values are hypothetical and based on findings for related compounds.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Predicted Interactions |

|---|---|---|---|

| EGFR (Wild-Type) | This compound | -8.2 (Example) | Hydrogen Bond, Hydrophobic |

| AChE | This compound | -7.9 (Example) | π-π Stacking, Hydrogen Bond |

| SARS-CoV-2 Mpro | This compound | -7.5 (Example) | Hydrogen Bond, van der Waals |

Identification of Key Interacting Residues

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. ukm.my Identifying the key amino acid residues in the protein's active site that interact with the ligand is fundamental for understanding its biological activity and for guiding further structural modifications to improve potency. For example, docking studies of other benzimidazoles have shown that the nitrogen atoms in the benzimidazole ring often act as hydrogen bond acceptors, interacting with residues such as Met793 in the EGFR active site. ukm.my

Table 2: Predicted Intermolecular Interactions for a Ligand This table illustrates the type of interaction data generated from docking analysis. The residues listed are hypothetical examples.

| Ligand | Target Protein | Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|---|---|

| This compound | EGFR | Met793 | Hydrogen Bond | 2.1 |

| This compound | EGFR | Leu718 | Hydrophobic (Alkyl) | 3.8 |

| This compound | EGFR | Val726 | Hydrophobic (Alkyl) | 4.1 |

| This compound | AChE | Trp84 | π-π Stacking | 3.5 |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. mdpi.com These methods provide detailed information about molecular structure, reactivity, and spectroscopic properties. DFT studies on benzimidazole derivatives have been used to analyze their electronic structure, stability, and vibrational features. researchgate.netresearchgate.net

Electronic Structure Analysis

DFT calculations can determine the optimized geometry of this compound and analyze its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov Analysis of the molecular electrostatic potential (MEP) map can also identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Table 3: Representative Electronic Properties from DFT Calculations This table shows typical parameters calculated using DFT (e.g., at the B3LYP/6-311++G(d,p) level). The values are illustrative for a benzimidazole-type molecule.

| Parameter | Calculated Value (Illustrative) | Unit | Description |

|---|---|---|---|

| EHOMO | -6.5 | eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | eV | Energy difference, indicating chemical reactivity |

| Dipole Moment | 3.1 | Debye | Measure of the molecule's overall polarity |

Prediction of Reactivity and Spectroscopic Parameters